molecular formula C4H7BN2O2 B110593 (1-methyl-1H-pyrazol-5-yl)boronic acid CAS No. 720702-41-0

(1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No. B110593
M. Wt: 125.92 g/mol
InChI Key: MGNBKNBEZGLHNF-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 720702-41-0 . It has a molecular weight of 125.92 and is typically stored in a freezer . The compound is solid at room temperature . It is used as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-pyrazol-5-ylboronic acid . The InChI code is 1S/C4H7BN2O2/c1-7-4 (5 (8)9)2-3-6-7/h2-3,8-9H,1H3 . The InChI key is MGNBKNBEZGLHNF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as a reagent in various reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in the preparation of aminothiazoles as β-secretase modulators and amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders .


Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature below 0°C . The compound is air-sensitive and heat-sensitive .

Scientific Research Applications

Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate 1-Methyl-1H-pyrazol-5-yl boronic acid is recognized for its role as a key intermediate in the synthesis of biologically active compounds. A study highlighted the process of preparing Pinacol 1-Methyl-1H-pyrazole-5-boronate, starting from 1H-pyrazole, proceeding through several steps including methylation, conversion to boronic acids, and final condensation with pinacol. The synthesis process was optimized, and the compound's structure was validated through NMR spectroscopy (Zhang Yu-jua, 2013).

Application in Suzuki Couplings An enhanced synthesis method for 1-methyl-1H-pyrazol-4-boronic acid pinacol ester has been documented. This method involves isolating the corresponding lithium hydroxy ate complex, which shows high yield and stability. This complex can be employed directly in Suzuki couplings without additional base, showcasing the compound's utility in facilitating these important chemical reactions (Peter R. Mullens, 2009).

Structural Characterization in Silylated or Germylated Derivatives A study focusing on silylated or germylated pyrazoleboronic acids elaborated on the synthesis and structural characterization of various derivatives. These derivatives were obtained through sequential processes like lithiation/silylation or lithiation/boronation, demonstrating the compound's versatility in forming a range of structurally diverse products. The study emphasized the role of water and the structure of starting materials in influencing the final products' formation and stability, providing insights into the chemical behavior of these compounds (K. Durka et al., 2015).

Biological and Environmental Applications

Antifungal Activity and Structural Analysis The compound's derivative, 1-methyl-1H-pyrazole-4-carboxylic acid amide, showed significant antifungal activity against various phytopathogenic fungi, outperforming known antifungal agents. The study employed Topomer CoMFA to develop a quantitative structure-activity relationship model, providing a deeper understanding of the compound's interaction at the molecular level and its potential in developing new antifungal agents (Shijie Du et al., 2015).

Biomimetic CO2 Hydration Activity Boronic acids, including derivatives of 1-methyl-1H-pyrazol-5-yl boronic acid, have been studied for their biomimetic CO2 hydration activity. This study utilized density functional theory calculations to explore the mechanistic details of CO2 hydration activities, identifying the highest turnover frequency and analyzing spectral data. The findings highlight the compound's potential role in carbon capture and environmental applications (M. Verma et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

The compound has been used as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors . This suggests potential future directions in the development of new inhibitors based on this compound.

properties

IUPAC Name

(2-methylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNBKNBEZGLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457847
Record name (1-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-5-yl)boronic acid

CAS RN

720702-41-0
Record name (1-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-1H-pyrazole (2.49 mL, 30 mmol) in tetrahydrofuran (100 mL) was added butyllithium (2.5 M in hexane, 15.6 mL, 39 mmol) at −78° C. dropwise. After stirring for 1 hour, triisopropyl borate (27.6 mL, 120 mmol) was added and the reaction mixture was gradually warmed to room temperature for 16 hours. Hydrochloric acid (1 N aqueous solution) was added to the reaction mixture until pH 7 achieved. The mixture was extracted with dichloromethane:methanol (9:1, 5×200 mL). Combined organic extracts were dried over magnesium sulphate and concentrated in vacuo to obtain crude residue. Purification was undertaken by flash column chromatography (ISCO™) eluting with dichloromethane:methanol (7:3, by volume) to afford the title compound as a white solid, 1258 mg, 33% yield.
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Quantity
27.6 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Yield
33%

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-1H-pyrazole (110 g, 1.34 mol) in anhydrous tetrahydrofuran (2 L), with stirring, was added drop-wise n-butyllithium (2.5 M, 590 mL, 1.47 mol) at −78° C. After completion of the addition, the mixture was stirred for 1.5 hours at −78° C. Then triisopropyl borate (277 g, 1.47 mol) was added and the mixture was gradually warmed to room temperature and stirred overnight. Saturated aqueous ammonium chloride solution (1 L) was added drop-wise, while keeping the temperature of the reaction mixture below 10° C. The resulting mixture was acidified to a pH of approximately 6 with 1 N aqueous hydrochloric acid. The organic phase was separated and the aqueous phase was extracted with ethyl acetate (3×1 L). The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, and filtered; and the solvent was removed under reduced pressure. The residue was washed with petroleum ether (3×300 mL) and the resulting solid was dried under vacuum to afford the product as a white solid. Yield: 157 g, 1.25 mol, 93%. 1H NMR (400 MHz, DMSO-d6) δ 3.97 (s, 3H), 6.72-6.74 (m, 1H), 7.34-7.36 (m, 1H), 8.35 (br s, 2H).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step Two
Quantity
277 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Jørgensen, PN Jørgensen, CT Christoffersen… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and in vitro preclinical profile of a series of 5-heteroaryl substituted analogs of the antipsychotic drug sertindole are presented. Compounds 1-(4-fluorophenyl)-3-(1-…
Number of citations: 10 www.sciencedirect.com
A Kelly, PJR Chen, J Klubnick, DJ Blair, MD Burke - 2020 - chemrxiv.org
Existing methods for making MIDA boronates require harsh conditions and complex procedures to achieve dehydration. Here we disclose that a pre-dried form of MIDA, MIDA anhydride…
Number of citations: 3 chemrxiv.org
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org
B Yang, S Fan, X Zhang, J Cai, T Ruan, Z Xiang… - Bioorganic …, 2022 - Elsevier
Humans have been suffering from vitiligo for a long time. Target vitiligo drugs have yet been approved. Activation of Wnt/β-catenin signalling has potential in the therapeutic use of vitiligo…
Number of citations: 7 www.sciencedirect.com
Q Lai, Y Wang, R Wang, W Lai, L Tang, Y Tao… - European Journal of …, 2018 - Elsevier
Tubulin inhibitors that target the colchicine binding site continue to emerge as promising anticancer agents. In this study, based on the anti-proliferative activities, a novel tubulin inhibitor …
Number of citations: 30 www.sciencedirect.com
S Song, J Jiang, L Zhao, Q Wang, W Lu… - European Journal of …, 2019 - Elsevier
The Hedgehog (Hh) pathway plays a critical role during embryonic development by controlling cell patterning, growth and migration. In adults, the function of Hh pathway is curtailed to …
Number of citations: 6 www.sciencedirect.com
T Tremmel, A Puzik, AP Gehring… - Archiv der …, 2016 - Wiley Online Library
Based on the chemotype of canthin‐4‐one alkaloids with moderate antimicrobial activity, a collection of variously substituted canthin‐4‐ones and desaza analogs were synthesized. …
Number of citations: 5 onlinelibrary.wiley.com
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 35 pubs.acs.org

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